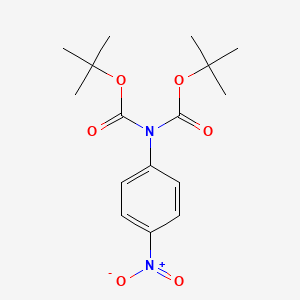
N-allyl-2,2-dichloroacetamide
Übersicht
Beschreibung
N-Allyl-2,2-dichloroacetamide is a chemical compound with the molecular formula C5H7Cl2NO . It has an average mass of 168.021 Da and a monoisotopic mass of 166.990463 Da . It is also known by its IUPAC name, Acetamide, 2,2-dichloro-N-2-propen-1-yl .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom .Chemical Reactions Analysis
This compound has been used as an antidote for EPTC (S-Ethyl dipropylthiocarbamate) and other herbicides in corn . It’s also been noted that dichloroacetamide safeners may transform in natural and engineered environmental systems through hydrolysis .Physical And Chemical Properties Analysis
This compound has an average mass of 168.021 Da and a monoisotopic mass of 166.990463 Da .Wissenschaftliche Forschungsanwendungen
Metabolism and Environmental Studies
N,N-Diallyl-2,2-dichloroacetamide, also known as R-25788, has been studied for its role as a protectant for corn against injury by thiocarbamate herbicides. Research involving corn plants, rats, and soil has shown that R-25788 undergoes metabolism processes resulting in dechlorination and oxidation. It was identified in corn seedling extracts and rat urine, indicating its metabolic presence in both plant and animal systems (Miaullis et al., 1978).
Growth Stimulating Activity in Corn
A study on the synthesis of mono- and bis-3-butenylamines, which were then converted to dichloroacetamides (analogs of R-25788), revealed that most of the synthesized dichloroacetamides have growth-stimulating activity on corn seeds. This activity is primarily directed towards the development of the root system of maize seedlings (Bubnov et al., 2018).
Epoxidation and Catalysis
Research has shown that N-Allyl-trichloroacetamide can be epoxidized to form N-2,3-(epoxypropyl)trichloroacetamide. This process used enantioselective heterogeneous catalysts like Mo-doted Y-zeolites and silicagel, demonstrating the compound's potential in catalytic applications (Brunner & Stumpf, 1994).
Anti-Cancer Properties
A study focused on the synthesis of N-arylphenyl-2,2-dichloroacetamide analogues revealed that these compounds exhibit anti-cancer activity. Among these, certain analogues showed notable effectiveness against various cancer cell lines, indicating potential therapeutic applications (Li et al., 2012).
Reductive Transformations in Agrochemicals
Dichloroacetamide safeners, including N-allyl-2,2-dichloroacetamide, were studied for their reactivity in reductant systems. These compounds underwent hydrogenolysis, transforming into products similar to herbicide active ingredients. This study challenges the classification of dichloroacetamide safeners as "inert" agrochemical ingredients (Sivey & Roberts, 2012).
Use as Herbicide Antidotes
This compound has been used as an antidote to protect crops like corn and sorghum from the toxic effects of certain herbicides. Studies have evaluated its effectiveness in preventing yield reductions in these crops when exposed to herbicides (Winkle et al., 1980).
Occurrence in Streams and Water Sources
The occurrence of dichloroacetamide safeners, including this compound, in Midwestern U.S. streams was studied. These safeners are used in agriculture and can end up in water sources, highlighting the need for further research on their ecological effects and potential risks (Woodward et al., 2018).
Zukünftige Richtungen
Future research could focus on further understanding the mechanism of action of N-Allyl-2,2-dichloroacetamide, particularly its role as a safener in protecting crops from herbicide injury . Additionally, studies could explore its transformation in natural and engineered environmental systems, such as its hydrolysis .
Eigenschaften
IUPAC Name |
2,2-dichloro-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl2NO/c1-2-3-8-5(9)4(6)7/h2,4H,1,3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVQAUWGMNGRTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349093 | |
| Record name | acetamide, 2,2-dichloro-N-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39089-53-7 | |
| Record name | acetamide, 2,2-dichloro-N-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Tert-butylphenoxy)methyl]benzohydrazide](/img/structure/B3336739.png)




![Ethyl 4-(4-chlorophenyl)-2-[[2-(4-nitrophenoxy)acetyl]amino]thiophene-3-carboxylate](/img/structure/B3336776.png)







